molecular formula C21H21NO4 B11254434 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl diethylcarbamate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl diethylcarbamate

Cat. No.: B11254434
M. Wt: 351.4 g/mol
InChI Key: ZLEBRYUSHMUCFL-UHFFFAOYSA-N
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Description

4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl chloride with N,N-diethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) N,N-diethylcarbamate

InChI

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-11-12-18-17(13-16)14(3)19(20(23)26-18)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3

InChI Key

ZLEBRYUSHMUCFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3

Origin of Product

United States

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